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Compound Name:
Methyl 4-amino-2,6-

difluorobenzoate

Cat. No.: B071006 Get Quote

A detailed guide for researchers and drug development professionals on the structural

elucidation of methyl 4-amino-2,6-difluorobenzoate analogs through X-ray crystallography.

While crystallographic data for methyl 4-amino-2,6-difluorobenzoate is not readily available

in the public domain, this guide provides a comparative analysis of structurally related

fluorinated aminobenzoate derivatives. By examining the crystal structures of these analogs,

researchers can gain valuable insights into the impact of substituent positioning and functional

group modifications on molecular conformation, packing, and intermolecular interactions, which

are critical for rational drug design and materials science.

Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for selected derivatives,

offering a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate and a

Diazene Derivative.[1]
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Parameter
Ethyl 4-amino-3,5-
difluorobenzoate (II)

Diethyl 4,4′-(diazene-1,2-
diyl)bis(3,5-
difluorobenzoate) (III)

Chemical Formula C₉H₉F₂NO₂ C₁₈H₁₄F₄N₂O₄

Formula Weight 201.17 414.32

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 7.9715 (3) 8.8519 (4)

b (Å) 8.1293 (3) 10.9703 (5)

c (Å) 14.3312 (5) 9.3879 (4)

β (°) 94.135 (1) 104.991 (2)

Volume (Å³) 924.96 (6) 880.81 (7)

Z 4 2

Temperature (K) 100 (2) 100 (2)

Radiation (Å) Mo Kα (λ = 0.71073) Mo Kα (λ = 0.71073)

R-factor (R₁) 0.0406 0.0434

wR₂ (all data) 0.1118 0.1165

Table 2: Crystal Data for a Photoactive Methyl Benzoate Derivative.[2]

Parameter
Methyl 4-bromo-3-((2,6-
difluorophenyl)diazenyl) benzoate

Chemical Formula C₁₄H₉BrF₂N₂O₂

Crystal System Triclinic

Space Group P-1

Special Feature Two rotomeric molecules in the asymmetric unit
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Experimental Protocols
The methodologies employed for obtaining the crystallographic data are crucial for

reproducibility and for designing future experiments.

Synthesis of Ethyl 4-amino-3,5-difluorobenzoate[1]
A detailed four-step synthesis was utilized to obtain ethyl 4-amino-3,5-difluorobenzoate. The

process started from 4-bromo-2,6-difluoroaniline and involved a cyanation reaction followed by

hydrolysis and esterification.

Single-Crystal X-ray Diffraction[1][2]
For the structural analysis, single crystals of the compounds were mounted on a diffractometer.

The data for the compounds in Table 1 was collected at a low temperature to minimize thermal

vibrations.

Instrumentation:

Ethyl 4-amino-3,5-difluorobenzoate and its diazene derivative: A SuperNova diffractometer

with an AtlasS2 detector was used.[1]

Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Data was collected on a Bruker

SMART APEX2 CCD diffractometer with a rotating anode source (MoKα radiation,

λ=0.71073 Å) and an Oxford Cryosystems nitrogen gas-flow apparatus.[2]

Data Collection and Refinement: The crystal structures were solved using direct methods and

refined by full-matrix least-squares on F². All calculations for the compounds in Table 1 were

performed using the SHELXTL software package.[1]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for X-ray crystallography, from sample

preparation to structure elucidation.
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Caption: Experimental workflow for X-ray crystallography.
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Signaling Pathways and Logical Relationships
The structural information obtained from X-ray crystallography is fundamental in understanding

structure-activity relationships (SAR), a key concept in drug development.

Structural Information

Physicochemical Properties Biological Activity

Crystallographic Data
(Bond Lengths, Angles)

Solubility, Stability,
Melting Point

Intermolecular Interactions
(Hydrogen Bonding, π-stacking)

Receptor Binding Affinity Biological Efficacy

Click to download full resolution via product page

Caption: Relationship between crystal structure and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-
amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) -
PMC [pmc.ncbi.nlm.nih.gov]

2. par.nsf.gov [par.nsf.gov]

To cite this document: BenchChem. [Comparative Crystallographic Analysis of Fluorinated
Aminobenzoate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071006#x-ray-crystallography-of-methyl-4-amino-2-
6-difluorobenzoate-derivatives]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b071006?utm_src=pdf-body-img
https://www.benchchem.com/product/b071006?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://par.nsf.gov/servlets/purl/10515176
https://www.benchchem.com/product/b071006#x-ray-crystallography-of-methyl-4-amino-2-6-difluorobenzoate-derivatives
https://www.benchchem.com/product/b071006#x-ray-crystallography-of-methyl-4-amino-2-6-difluorobenzoate-derivatives
https://www.benchchem.com/product/b071006#x-ray-crystallography-of-methyl-4-amino-2-6-difluorobenzoate-derivatives
https://www.benchchem.com/product/b071006#x-ray-crystallography-of-methyl-4-amino-2-6-difluorobenzoate-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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